molecular formula C11H13IN2 B5104955 1,2-dimethyl-4(1H)-quinolinimine hydroiodide

1,2-dimethyl-4(1H)-quinolinimine hydroiodide

Cat. No. B5104955
M. Wt: 300.14 g/mol
InChI Key: NIIAVLFMTBTSNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-dimethyl-4(1H)-quinolinimine hydroiodide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a quinoline derivative that has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1,2-dimethyl-4(1H)-quinolinimine hydroiodide involves the inhibition of PKC activity. PKC is a family of serine/threonine kinases that play a key role in a variety of cellular processes. PKC activity is regulated by a variety of factors, including second messengers such as diacylglycerol (DAG) and calcium ions. 1,2-dimethyl-4(1H)-quinolinimine hydroiodide inhibits PKC activity by binding to the catalytic domain of the enzyme, thereby preventing the phosphorylation of its target proteins.
Biochemical and Physiological Effects
1,2-dimethyl-4(1H)-quinolinimine hydroiodide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of PKC activity, this compound has been shown to inhibit the activity of other enzymes, including phospholipase C (PLC) and phosphatidylinositol 3-kinase (PI3K). These enzymes play key roles in cellular signaling pathways and their inhibition by 1,2-dimethyl-4(1H)-quinolinimine hydroiodide can have a variety of downstream effects on cellular processes.

Advantages and Limitations for Lab Experiments

One of the key advantages of 1,2-dimethyl-4(1H)-quinolinimine hydroiodide for lab experiments is its specificity for PKC inhibition. This compound has been shown to have minimal effects on other kinases and enzymes, making it a valuable tool for studying the role of PKC in cellular processes. However, one limitation of this compound is its potential toxicity. Like many chemical compounds, 1,2-dimethyl-4(1H)-quinolinimine hydroiodide can be toxic at high concentrations, and care must be taken when working with this compound in the lab.

Future Directions

There are a variety of future directions for research on 1,2-dimethyl-4(1H)-quinolinimine hydroiodide. One potential area of research is the development of more specific inhibitors of PKC activity. While 1,2-dimethyl-4(1H)-quinolinimine hydroiodide is a valuable tool for studying PKC, more specific inhibitors could be developed to target specific isoforms of the enzyme. Another potential area of research is the study of the downstream effects of PKC inhibition. By studying the downstream effects of PKC inhibition, researchers can gain a better understanding of the role of this enzyme in various cellular processes. Finally, the potential applications of 1,2-dimethyl-4(1H)-quinolinimine hydroiodide in the treatment of diseases such as cancer and Alzheimer's disease should be explored further.

Synthesis Methods

The synthesis of 1,2-dimethyl-4(1H)-quinolinimine hydroiodide involves the reaction of 4-chloro-1,2-dimethylquinoline with potassium iodide in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of 1,2-dimethyl-4(1H)-quinolinimine hydroiodide as a white crystalline solid. This synthesis method has been widely used in the production of 1,2-dimethyl-4(1H)-quinolinimine hydroiodide for scientific research purposes.

Scientific Research Applications

1,2-dimethyl-4(1H)-quinolinimine hydroiodide has been shown to have a variety of potential applications in scientific research. One of the most promising applications of this compound is in the study of cellular signaling pathways. 1,2-dimethyl-4(1H)-quinolinimine hydroiodide has been shown to inhibit the activity of protein kinase C (PKC), which is a key regulator of cellular signaling pathways. This inhibition of PKC activity can be used to study the role of PKC in various cellular processes, including cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

1,2-dimethylquinolin-4-imine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.HI/c1-8-7-10(12)9-5-3-4-6-11(9)13(8)2;/h3-7,12H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIAVLFMTBTSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=N)C2=CC=CC=C2N1C.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40990698
Record name 1,2-Dimethylquinolin-4(1H)-imine--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40990698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70490-85-6
Record name 1,2-Dimethylquinolin-4(1H)-imine--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40990698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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